Nickel formate

Description

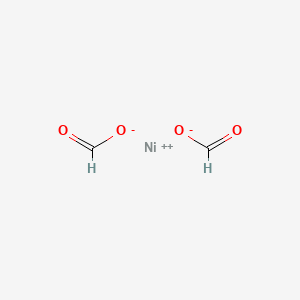

Structure

3D Structure of Parent

Properties

IUPAC Name |

nickel(2+);diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Ni/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPNKQREYVVATQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890523 | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel formate is an odorless green solid. Sinks in and mixes with water. (USCG, 1999), Odorless green solid; [CAMEO] | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel(II) formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 200-250 °C | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACIDS, AMMONIUM HYDROXIDE; 13 MG/L OF COLD WATER /NICKEL FORMATE DIHYDRATE/ | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.15 at 20 °C | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3349-06-2; 15694-70-9(dihydrate), 3349-06-2, 15843-02-4 | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015843024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formic acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YT27N8QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Nickel Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of nickel formate (B1220265), with a primary focus on the dihydrate form (Ni(HCOO)₂·2H₂O). Nickel formate is a significant compound in various chemical processes, including the synthesis of catalytically active nickel nanoparticles.[1][2] A thorough understanding of its crystal structure is paramount for its application in materials science and catalysis.

Crystal Structure and Coordination Environment

Nickel(II) formate dihydrate crystallizes in the monoclinic crystal system with the space group P2₁/c.[3][4] The crystal structure consists of two distinct nickel(II) cations (Ni1 and Ni2), both situated on inversion centers and featuring a distorted octahedral coordination geometry.[4][5]

The coordination environment of the two nickel ions is as follows:

-

Ni1: Coordinated to six oxygen atoms from six different formate anions.[4][5]

-

Ni2: Coordinated to four oxygen atoms from two pairs of water molecules and two oxygen atoms from two formate anions.[4][5]

These formate anions act as bridging ligands, connecting the two types of Ni²⁺ cations to form a three-dimensional framework.[4][5] This framework is further stabilized by a network of medium-strength O-H···O hydrogen bonds between the coordinated water molecules and the oxygen atoms of the formate groups.[4][5]

Crystallographic Data

The crystallographic data for nickel(II) formate dihydrate has been refined using modern single-crystal X-ray diffraction techniques, providing precise lattice parameters and atomic coordinates.[5]

Table 1: Crystal Data and Structure Refinement for Nickel(II) Formate Dihydrate [4][5]

| Parameter | Value |

| Chemical Formula | [Ni(CHO₂)₂(H₂O)₂] |

| Formula Weight | 184.78 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5951 (1) |

| b (Å) | 7.0688 (5) |

| c (Å) | 9.2152 (2) |

| β (°) | 97.41 (1) |

| Volume (ų) | 554.95 (2) |

| Z | 4 |

| Density (calculated) | 2.228 Mg/m³ |

| Absorption Coefficient (mm⁻¹) | 3.48 |

| Temperature (K) | 293 |

Table 2: Selected Bond Lengths (Å) for Nickel(II) Formate Dihydrate [5]

| Bond | Length (Å) |

| Ni1—O1 | 2.063 (1) |

| Ni1—O2 | 2.083 (1) |

| Ni1—O3 | 2.091 (1) |

| Ni2—O4 | 2.052 (1) |

| Ni2—O5 | 2.089 (1) |

| Ni2—O6 | 2.099 (1) |

Experimental Protocols

Synthesis of Nickel(II) Formate Dihydrate Crystals

Several methods can be employed for the synthesis of nickel(II) formate dihydrate. A common and effective laboratory-scale preparation involves the reaction of a nickel(II) salt with formic acid.[1][6]

Method 1: From Nickel(II) Acetate [1]

-

Dissolve 500 mg of crystalline Ni(CH₃COO)₂·4H₂O in 2 mL of water in a test tube.

-

Heat the mixture in a water bath at 60-80 °C with stirring until a clear green solution is obtained.

-

Add 1 mL of 99% formic acid to the warm solution.

-

Cool the tube in an ice bath to induce crystallization.

-

Add 3 mL of 96% ethanol (B145695) with stirring to precipitate the product.

-

Filter the light green microcrystalline precipitate.

-

Wash the crystals with ethanol (3 x 2 mL) and then with diethyl ether (2 x 2 mL).

-

Dry the resulting Ni(HCOO)₂·2H₂O crystals in air.

Method 2: From Nickel(II) Carbonate or Hydroxide (B78521) [7][8]

-

Prepare a solution of nickel(II) formate by reacting nickel(II) carbonate or nickel(II) hydroxide with formic acid.

-

Evaporate the resulting solution to obtain green crystals of nickel(II) formate dihydrate.[8]

Crystals suitable for single-crystal X-ray diffraction can also be obtained by the slow evaporation of a saturated aqueous solution of this compound over several months.[4]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of nickel(II) formate dihydrate is performed using single-crystal X-ray diffraction.

Instrumentation and Data Collection:

-

A suitable single crystal of nickel(II) formate dihydrate is selected and mounted on a diffractometer.

-

Data is collected using a modern CCD area detector with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

The data collection is typically performed at room temperature (e.g., 293 K).

-

A multi-scan absorption correction is applied to the collected data.[4]

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are located from difference Fourier maps and their positions are refined with appropriate constraints.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound crystals.

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

References

- 1. Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab - ProQuest [proquest.com]

- 2. primaryinfo.com [primaryinfo.com]

- 3. Buy this compound | 3349-06-2 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. iucrdata.iucr.org [iucrdata.iucr.org]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. nickel(ii) formate dihydrate | 15694-70-9 [chemicalbook.com]

thermal decomposition of nickel formate dihydrate

An In-depth Technical Guide on the Thermal Decomposition of Nickel Formate (B1220265) Dihydrate

Introduction

Nickel formate dihydrate (Ni(HCOO)₂·2H₂O) is a significant precursor material in materials science and catalysis. Its thermal decomposition is a widely employed method for the synthesis of high-purity, finely divided nickel metal or nickel oxide nanoparticles.[1][2] These resulting nanomaterials are crucial in various applications, including hydrogenation catalysts, magnetic materials, and electrodes for multilayer ceramic capacitors. Understanding the mechanism, kinetics, and influencing factors of its decomposition is critical for controlling the properties of the final product, such as particle size, morphology, and crystalline phase.

This technical guide provides a comprehensive overview of the , consolidating data from various studies. It details the multi-step decomposition process under different atmospheric conditions, presents quantitative data in a structured format, outlines common experimental protocols, and visualizes key pathways and workflows.

The Decomposition Pathway

The is not a single-step event but a sequential process that is highly dependent on the surrounding atmosphere. It generally proceeds in two distinct stages: an initial dehydration followed by the decomposition of the resulting anhydrous this compound.[3][4]

Stage I: Dehydration

The first stage involves the loss of the two water molecules of crystallization to form anhydrous this compound. This endothermic process typically occurs at relatively low temperatures.

Reaction: Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)

Studies show this dehydration step occurs upon heating to approximately 130–140°C.[2] Kinetic analyses of thermogravimetric data suggest that this dehydration step is best described by phase boundary models.[3]

Stage II: Decomposition of Anhydrous this compound

The second stage involves the breakdown of the anhydrous this compound. The final products of this stage are critically dependent on the atmosphere in which the decomposition is conducted.

-

In an Inert Atmosphere (Vacuum or Nitrogen): When heated in a vacuum or an inert gas flow, anhydrous this compound decomposes to form pure, metallic nickel powder.[2] This process is typically carried out at temperatures around 300°C.[2] The decomposition releases carbon dioxide, water, and hydrogen gas.[2] Reaction: Ni(HCOO)₂(s) → Ni(s) + 2CO₂(g) + H₂(g) + H₂O(g) (Note: Gaseous products can vary based on intermediate reactions).

-

In an Oxidizing Atmosphere (Air or Oxygen): In the presence of air or oxygen, the decomposition of the anhydrous salt yields nickel oxide (NiO).[3][5] This reaction occurs in a similar temperature range of 250-300°C.[6] Some studies have reported the formation of a mixture of metallic nickel and nickel oxide when the decomposition is carried out in air.[3] The kinetic mechanism for this step has been described by a branching nucleation model.[3][4] Reaction: Ni(HCOO)₂(s) + ½O₂(g) → NiO(s) + 2CO₂(g) + H₂O(g)

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for the .

Table 1: Thermal Decomposition Stages and Products

| Stage | Reactant | Atmosphere | Temperature Range (°C) | Solid Product(s) | Gaseous Products |

|---|---|---|---|---|---|

| I: Dehydration | Ni(HCOO)₂·2H₂O | Air, Vacuum | 130 - 140[2] | Anhydrous Ni(HCOO)₂ | H₂O[2] |

| II: Decomposition | Anhydrous Ni(HCOO)₂ | Vacuum | ~300[2] | Metallic Nickel (Ni)[1][2] | CO₂, H₂O, H₂[2] |

| II: Decomposition | Anhydrous Ni(HCOO)₂ | Air / Oxygen | 250 - 300+[3][6] | Nickel Oxide (NiO), or Ni + NiO mixture[3][5] | CO₂, H₂O[5] |

Table 2: Mass Loss Data from Thermogravimetric Analysis (TGA)

| Stage | Process | Theoretical Mass Loss (%) |

|---|---|---|

| I | Dehydration (Loss of 2H₂O) | 19.4% |

| II | Decomposition to Ni (from anhydrous) | 59.7% |

| II | Decomposition to NiO (from anhydrous) | 49.6% |

| Overall | Decomposition of Dihydrate to Ni | 67.5% |

| Overall | Decomposition of Dihydrate to NiO | 59.4% |

Note: Theoretical mass loss is calculated based on the molar masses of the compounds. Observed mass loss from experimental TGA curves generally aligns closely with these values.

Table 3: Kinetic Parameters

| Decomposition Stage | Atmosphere | Activation Energy (Ea) | Kinetic Model |

|---|---|---|---|

| Dehydration | Air | Not specified | Phase boundary models[3] |

| Decomposition | Air | Not specified | Branching nucleation model[3] |

| Decomposition | Oxygen | 150 ± 10 kJ mol⁻¹[5] | Not specified |

Experimental Protocols

The characterization of the involves several key analytical techniques.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

This is the most common technique for studying thermal decomposition.

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere and to detect exothermic or endothermic transitions.

-

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound dihydrate is placed in a crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA/DTA furnace.

-

The furnace is purged with a desired gas (e.g., nitrogen for inert, air for oxidizing) at a specific flow rate.

-

The sample is heated at a constant linear rate (e.g., 5-20 °C/min) over a defined temperature range (e.g., room temperature to 500 °C).

-

The instrument continuously records the sample's mass (TG curve) and the temperature difference between the sample and a reference (DTA curve). The data is then analyzed to determine decomposition temperatures and mass loss percentages.[3][4]

-

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid materials before, during, and after decomposition.

-

Methodology:

-

A powder sample of the material (the initial dihydrate, an intermediate quenched at a specific temperature, or the final product) is prepared.

-

The sample is exposed to a monochromatic X-ray beam.

-

The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

The resulting diffraction pattern is a fingerprint of the crystalline structure and is compared to reference patterns (e.g., from the JCPDS database) to identify the phases present.

-

Electron Microscopy (SEM and TEM)

-

Objective: To investigate the morphology, particle size, and microstructure of the initial reactant and the solid decomposition products.

-

Methodology:

-

Scanning Electron Microscopy (SEM): Provides information about the surface topography and morphology of the sample. A beam of electrons is scanned over the sample surface, and the resulting signals are used to generate an image. Studies have used SEM to show changes from the original crystals to aggregates of small cubes of NiO after decomposition.[3]

-

Transmission Electron Microscopy (TEM): Used for higher-resolution imaging of the particle size and shape, especially for the nanoscale products. A beam of electrons is transmitted through an ultrathin sample to form an image.

-

In Situ Spectroscopic Analysis

-

Objective: To study the chemical and structural transformations of the material in real-time as it is being heated.

-

Methodology: Techniques like Quick Scanning X-ray Absorption Fine Structure (QXAFS) can be applied during the pyrolytic decomposition to obtain spectra in seconds, allowing for the identification of transient intermediates, such as the nickel oxide intermediate formed during decomposition to nickel metal.[1]

Visualizations

Decomposition Pathway Diagram

Caption: Reaction pathway for the .

Experimental Workflow Diagram

Caption: General experimental workflow for studying thermal decomposition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] The Kinetics of Thermal Decomposition of this compound Dihydrate in Air@@@كينتية التحلل الحراري لفورمات النيكل المائية في الهواء | Semantic Scholar [semanticscholar.org]

- 5. Decomposition reactions of this compound, nickel malonate, nickel maleate and nickel fumarate in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab - ProQuest [proquest.com]

Navigating the Challenges of Nickel Formate in Organic Media: A Technical Guide

An in-depth exploration of the solubility and reactivity of nickel formate (B1220265) in organic solvents, addressing the critical needs of researchers in catalysis, materials science, and chemical synthesis.

Executive Summary

Nickel formate, a key precursor for the synthesis of nickel-based catalysts and nanomaterials, presents a significant challenge to researchers due to its general insolubility in organic solvents. This technical guide addresses this challenge by providing a comprehensive overview of the available data on the solubility and behavior of this compound in various organic media. While quantitative solubility data is largely absent from the scientific literature, this document consolidates qualitative observations and detailed experimental protocols from materials synthesis to offer practical guidance for its use in non-aqueous systems. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deeper understanding of handling this versatile yet challenging compound.

Solubility of this compound: An Overview

This compound, typically encountered as the dihydrate (Ni(HCOO)₂·2H₂O), is a green crystalline solid.[1] While it exhibits moderate solubility in water, its solubility in organic solvents is extremely limited.[1][2] Most chemical literature and databases categorize this compound as "insoluble" in common organic solvents such as alcohols.[1]

Our comprehensive literature review confirms the conspicuous absence of quantitative solubility data (e.g., g/100 mL) for this compound in a broad range of organic solvents. However, its widespread use as a precursor in the synthesis of nickel nanoparticles and other advanced materials indicates that it can be effectively utilized in suspension or slurry in various organic media, particularly at elevated temperatures and in the presence of coordinating agents.

Data Presentation: Qualitative Solubility and Behavior in Organic Solvents

The following table summarizes the observed behavior of this compound in various organic solvents as inferred from experimental procedures in the literature.

| Organic Solvent | Qualitative Solubility/Behavior | Application Context |

| Alcohols (e.g., Ethanol (B145695), Methanol) | Insoluble | Generally not used as a solvent for this compound. |

| Benzyl (B1604629) Alcohol | Insoluble; used as a suspension | High-boiling solvent for the thermal decomposition of this compound to produce nickel nanoparticles.[3] |

| Oleylamine (B85491) | Insoluble; reactive dispersant | Acts as a solvent, reducing agent, and capping agent in the synthesis of nickel nanoparticles. |

| Ethylene Glycol | Insoluble; used in suspensions | Can be used as a high-boiling solvent for polyol synthesis of metal nanoparticles. |

| Dimethylformamide (DMF) | Sparingly soluble to insoluble | Used in the solvothermal synthesis of some metal-organic frameworks (MOFs).[4] |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble to insoluble | General polar aprotic solvent with limited data for this compound. |

Experimental Protocols for Utilization in Organic Media

The primary application of this compound in organic solvents is as a precursor for the synthesis of nickel nanoparticles through thermal decomposition. Below are detailed methodologies adapted from the scientific literature that illustrate how to effectively work with this compound in organic media despite its low solubility.

Protocol 1: Synthesis of Nickel Nanoparticles in Benzyl Alcohol

This protocol describes the thermal decomposition of this compound in a high-boiling alcohol to produce metallic nickel powder.[3]

Materials:

-

Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O)

-

Benzyl alcohol

Procedure:

-

A suspension of this compound in benzyl alcohol is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

The mixture is heated to a specific temperature (e.g., 350°C) under an inert atmosphere (e.g., nitrogen or argon) with continuous stirring.

-

The this compound decomposes at this temperature to form finely divided nickel metal powder. The gaseous byproducts (CO₂, H₂, H₂O) are vented through the condenser.

-

After the reaction is complete (indicated by the cessation of gas evolution and a color change of the solid from green to black), the mixture is cooled to room temperature.

-

The nickel nanoparticles are then isolated by centrifugation or filtration, washed several times with a solvent like ethanol to remove residual benzyl alcohol and byproducts, and dried under vacuum.

Protocol 2: Synthesis of Nickel Nanoparticles using Oleylamine

This protocol details the use of oleylamine as a solvent, reducing agent, and capping agent for the synthesis of size-controlled nickel nanoparticles.

Materials:

-

Nickel(II) formate dihydrate

-

Oleylamine

-

1-Octadecene (as a non-coordinating solvent, optional)

Procedure:

-

This compound is mixed with oleylamine (and 1-octadecene, if used) in a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer.

-

The mixture is heated to a low temperature (e.g., 120°C) under vacuum for a period (e.g., 1 hour) to remove water and other low-boiling impurities.

-

The atmosphere is then switched to an inert gas (e.g., argon).

-

The temperature is raised to the desired reaction temperature (e.g., 220-280°C) and maintained for a specific duration (e.g., 1-2 hours) to allow for the decomposition of the this compound and the nucleation and growth of nickel nanoparticles.

-

After the reaction, the solution is cooled to room temperature.

-

The nickel nanoparticles are precipitated by adding a non-solvent (e.g., ethanol) and collected by centrifugation.

-

The nanoparticles are washed multiple times with a mixture of a non-solvent and a dispersing solvent (e.g., ethanol and hexane) to remove excess oleylamine and byproducts.

-

The final product is dried under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of nickel nanoparticles from this compound in an organic medium.

Caption: Experimental workflow for the synthesis of nickel nanoparticles.

Conclusion

While this compound is generally considered insoluble in organic solvents, it serves as a valuable and widely used precursor for the synthesis of nickel-based materials in various organic media. The key to its successful application lies in understanding its behavior as a suspended solid that undergoes thermal decomposition at elevated temperatures. The experimental protocols provided in this guide offer a practical starting point for researchers aiming to leverage the properties of this compound in non-aqueous systems. Future research into the specific interactions between this compound and coordinating solvents at the molecular level could further enhance its utility and open new avenues for the controlled synthesis of advanced nickel-containing materials.

References

An In-depth Technical Guide to the Magnetic Properties of Nickel Formate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of nickel formate (B1220265) complexes, focusing on their synthesis, structural characteristics, and magnetic behavior. The information is compiled from various scientific sources to offer a detailed resource for professionals in research and development.

Introduction to Nickel Formate Complexes

This compound, Ni(HCOO)₂, is a coordination compound that has garnered significant interest due to its intriguing magnetic properties. The simplest hydrated form, this compound dihydrate (Ni(HCOO)₂·2H₂O), exhibits complex magnetic behavior arising from its unique crystal structure. The versatility of the formate ligand allows for the formation of various polynuclear and multidimensional structures, leading to a rich variety of magnetic phenomena, including antiferromagnetism, weak ferrimagnetism, and in some modified complexes, single-molecule magnet (SMM) behavior.

The magnetic properties of these complexes are highly dependent on the coordination environment of the Ni(II) ions and the bridging nature of the formate ligands, which mediate superexchange interactions between the metal centers. Understanding these magneto-structural correlations is crucial for the rational design of novel magnetic materials.

Magnetic Properties of this compound Dihydrate

This compound dihydrate, Ni(HCOO)₂·2H₂O, is the most extensively studied compound in this family. Its monoclinic crystal structure contains two non-equivalent Ni²⁺ sites, designated as A and B sites, which form two distinct magnetic subsystems.[1][2]

-

A-site Ni²⁺ ions are octahedrally coordinated to six oxygen atoms from six different formate anions.

-

B-site Ni²⁺ ions are octahedrally coordinated to four oxygen atoms from water molecules and two oxygen atoms from formate anions.[1][3]

This structural arrangement leads to a three-dimensional framework where formate anions bridge the two types of Ni²⁺ cations.[1][3]

The magnetic behavior of Ni(HCOO)₂·2H₂O is characterized by a transition to a magnetically ordered state at a Néel temperature (TN) of approximately 14.5 K to 15.5 K.[1][2] Below this temperature, the material exhibits weak ferrimagnetism. Heat capacity measurements suggest that the Ni ions in the A-layer are in an antiferromagnetic order, while the Ni ions in the B-layer remain paramagnetic even below TN.[1][2] However, magnetization data indicate a weak ferrimagnetic ordering of Ni ions in both A and B layers.[1][2] Proton NMR studies have helped to resolve this by suggesting a ferrimagnetic spin order with canting magnetic moments.[2] The magnetic moment of the B-ions (0.38 µB) is significantly smaller than that of the A-ions (2.38 µB).[2]

Quantitative Magnetic Data for this compound Complexes

The following table summarizes key magnetic parameters for selected this compound complexes reported in the literature.

| Compound | TN (K) | Magnetic Behavior | Magnetic Moment (µB) | Weiss Constant (θ) (K) | J (K) | Reference |

| Ni(HCOO)₂·2H₂O | 14.5 - 15.6 | Weak Ferrimagnetism | A-ions: 2.38, B-ions: 0.38 | - | - | [1][2] |

| [NH₄Cl]₂[Ni(HCOO)₂(NH₃)₂] | 25 | Antiferromagnetic | - | - | - | [4] |

| [Ni₂(O₂CH)₄(H₂O)(tmeda)₂] | - | Weak Antiferromagnetic | - | - | - | [5] |

| [Ni(hfac)₂(PyBTM)₂] | - | Ferromagnetic | - | - | 21.8 | [6] |

| [Na[Ni(HCOO)₃(H₂O)]]n | - | Antiferromagnetic | - | - | -94.9 | [7] |

| [K[Ni(HCOO)₃]]n | - | Antiferromagnetic | - | - | -94.9 | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound complexes can be achieved through various methods, often involving the reaction of a nickel(II) salt with formic acid or a formate salt. The specific protocol can be tailored to obtain anhydrous or hydrated forms, as well as complexes with additional ligands.

Synthesis of this compound Dihydrate [Ni(HCOO)₂·2H₂O]

A common method for the preparation of this compound dihydrate involves the reaction of nickel(II) acetate (B1210297) or nickel(II) hydroxide (B78521) with formic acid.[8] Alternatively, it can be synthesized by the reaction of sodium formate with nickel(II) sulfate (B86663).[8]

Protocol:

-

Dissolve nickel(II) sulfate in deionized water.

-

Separately, dissolve sodium formate in deionized water.

-

Slowly add the sodium formate solution to the nickel(II) sulfate solution with constant stirring.

-

A green precipitate of this compound dihydrate will form.

-

Filter the precipitate, wash with deionized water, and dry in air.

Synthesis of [Ni₂(O₂CH)₄(H₂O)(tmeda)₂]

This binuclear complex can be synthesized by reacting this compound dihydrate with N,N,N',N'-tetramethylethylenediamine (tmeda) in methanol.[9]

Protocol:

-

Suspend [{Ni(O₂CH)₂}·2H₂O] in methanol.

-

Add tmeda to the suspension.

-

Stir the reaction mixture at a specific temperature for a defined period.

-

Filter the resulting solution.

-

Crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent or by vapor diffusion of an anti-solvent.[9]

Magnetic Measurements

The magnetic properties of this compound complexes are typically characterized using the following techniques:

-

SQUID (Superconducting Quantum Interference Device) Magnetometry: This is the primary technique for measuring the magnetic susceptibility of a material as a function of temperature and applied magnetic field. These measurements allow for the determination of ordering temperatures, magnetic moments, and the nature of magnetic interactions (ferromagnetic or antiferromagnetic).[5][6]

-

Electron Spin Resonance (ESR) Spectroscopy: ESR provides information about the electronic structure and the local magnetic environment of the Ni(II) ions. It can be used to determine g-factors and zero-field splitting parameters.[5]

-

Neutron Diffraction: This powerful technique is used to determine the magnetic structure of ordered materials. By analyzing the diffraction pattern of neutrons scattered from a crystal, the orientation of the magnetic moments on the individual atoms can be determined.[1][10]

Structural and Magnetic Relationships

The magnetic properties of this compound complexes are intrinsically linked to their crystal structures. The formate ligand can adopt various bridging modes, which dictate the geometry and distance between the Ni(II) centers, thereby influencing the strength and nature of the magnetic superexchange interactions.

The Two-Sublattice Model of Ni(HCOO)₂·2H₂O

The complex magnetic behavior of this compound dihydrate can be understood in terms of a two-sublattice model, arising from the two crystallographically distinct Ni(II) sites.

Caption: Two-sublattice magnetic model in Ni(HCOO)₂·2H₂O.

Experimental Workflow for Characterization

The comprehensive characterization of the magnetic properties of a newly synthesized this compound complex typically follows a standardized workflow.

Caption: Experimental workflow for magnetic characterization.

Single-Molecule Magnet Behavior

While simple this compound complexes typically exhibit long-range magnetic ordering, modification of their structures with bulky organic ligands can lead to the formation of discrete polynuclear clusters that may exhibit single-molecule magnet (SMM) behavior. SMMs are individual molecules that can function as tiny magnets and display slow magnetic relaxation and magnetic hysteresis.[11][12] The key to achieving SMM behavior is to introduce significant magnetic anisotropy (zero-field splitting) and to isolate the magnetic cores to prevent intermolecular interactions from leading to long-range ordering. Research in this area focuses on designing and synthesizing novel this compound-based clusters with tailored magnetic properties for potential applications in high-density information storage and quantum computing.[11][13]

Conclusion

This compound complexes represent a fascinating class of magnetic materials with diverse and tunable properties. The foundational compound, this compound dihydrate, serves as a key example of how subtle structural features can lead to complex magnetic phenomena. By modifying the coordination sphere of the nickel ions with various ligands, researchers can tune the dimensionality and magnetic interactions within these systems, paving the way for the design of new materials with specific magnetic functionalities, including the potential for single-molecule magnets. This guide provides a solid foundation for professionals seeking to understand and exploit the rich magnetic behavior of this compound complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aip.org [aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. NiII formate complexes with bi- and tridentate nitrogen-donor ligands: synthesis, characterization, and magnetic and thermal properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Magneto-Structural Correlations in Coordination Polymers Based on Formate Ligand and Transition Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Seeking the single molecule magnet: Investigating magnetic characteristics of low coordinate transition metal compounds [morressier.com]

- 12. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 13. christou.chem.ufl.edu [christou.chem.ufl.edu]

Nickel Formate as a Precursor for Nanomaterials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of nickel formate (B1220265) as a precursor in the synthesis of various nickel-based nanomaterials. Nickel formate offers a versatile and effective starting material for producing nanoparticles with controlled size and morphology, which are crucial for applications in catalysis, electronics, and biomedical fields. This document details the synthesis protocols, decomposition mechanisms, and characterization of nanomaterials derived from this precursor.

Introduction to this compound as a Nanomaterial Precursor

This compound, with the chemical formula Ni(HCOO)₂, is the nickel salt of formic acid. It is typically available as a green, crystalline dihydrate (Ni(HCOO)₂·2H₂O). Its utility as a precursor stems from its relatively low decomposition temperature, which allows for the formation of nickel-based nanomaterials without the need for harsh reducing agents. The thermal decomposition of this compound can be tailored to produce metallic nickel, nickel oxide, or serve as a nickel source for more complex nanostructures like nickel sulfides and ferrites.

Properties of this compound Dihydrate

A thorough understanding of the physicochemical properties of the precursor is essential for designing and controlling the synthesis of nanomaterials.

| Property | Value |

| Chemical Formula | Ni(HCOO)₂·2H₂O |

| Molar Mass | 184.77 g/mol |

| Appearance | Green powder/solid |

| Density | 2.15 g/cm³ |

| Melting Point | 130-140 °C (decomposes) |

| Solubility in Water | Slightly soluble |

Thermal Decomposition of this compound

The thermal decomposition of this compound dihydrate is a key process in the synthesis of nickel and nickel oxide nanoparticles. The decomposition pathway is generally a two-step process. In an inert atmosphere, the final product is metallic nickel, while in the presence of air, nickel oxide is formed.

The decomposition process begins with the loss of water molecules (dehydration), followed by the decomposition of the anhydrous this compound. In an inert atmosphere, this decomposition yields metallic nickel, carbon dioxide, and hydrogen gas. When heated in air, the decomposition of the anhydrous salt leads to the formation of nickel oxide.

Synthesis of Nanomaterials Using this compound Precursor

This compound is a versatile precursor for a variety of nanomaterials. The following sections provide experimental protocols and quantitative data for the synthesis of nickel, nickel oxide, nickel sulfide (B99878), and nickel ferrite (B1171679) nanoparticles.

Nickel Nanoparticles

Microwave-assisted synthesis using a complex of this compound with long-chain amines is an effective method for producing monodisperse nickel nanoparticles. The formate ion acts as a reducing agent, and the long-chain amine functions as a capping agent to control particle size and prevent agglomeration.

-

Precursor Complex Formation: Mix this compound dihydrate with a long-chain amine (e.g., oleylamine, myristylamine, or laurylamine) in a suitable solvent like tetraethylene glycol.

-

Heating: Heat the mixture in a microwave reactor to the desired temperature (typically around 200-240°C). The long-chain amine lowers the decomposition temperature of the this compound.

-

Reaction: The formate ion reduces the Ni²⁺ ions to metallic nickel, decomposing into hydrogen and carbon dioxide in the process.

-

Purification: After the reaction is complete, cool the solution and wash the resulting nanoparticles with a solvent like ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Collection: Centrifuge the solution to collect the nickel nanoparticles.

| Capping Agent | Chain Length | Resulting Average Particle Size (nm) |

| Laurylamine | C12 | 106 |

| Myristylamine | C14 | 71 |

| Oleylamine | C18 | 43 |

Data sourced from studies on microwave-assisted synthesis.

Nickel Oxide (NiO) Nanoparticles

The synthesis of NiO nanoparticles from this compound can be achieved through thermal decomposition in the presence of air. The size and crystallinity of the resulting nanoparticles are dependent on the calcination temperature and duration.

-

Precursor Preparation: Place a known amount of this compound dihydrate powder in a ceramic crucible.

-

Calcination: Heat the crucible in a furnace open to the atmosphere. The temperature is ramped up to the desired calcination temperature (e.g., 300-500°C) and held for a specific duration (e.g., 2-4 hours).

-

Decomposition: The this compound dihydrate first dehydrates and then decomposes to form nickel oxide.

-

Cooling and Collection: After the calcination period, allow the furnace to cool down to room temperature. The resulting black powder is the NiO nanoparticles.

| Calcination Temperature (°C) | Average Crystallite Size (nm) |

| 300 | ~15 |

| 400 | ~25 |

| 500 | ~40 |

Note: Data is generalized from thermal decomposition studies of nickel precursors. Specific results may vary based on experimental conditions.

Nickel Sulfide (NiS) Nanoparticles

While less common, this compound can be used as the nickel source in the synthesis of nickel sulfide nanoparticles, typically through a hydrothermal or solvothermal method with a suitable sulfur source.

-

Precursor Solution: Dissolve this compound and a sulfur source (e.g., thiourea, sodium thiosulfate) in a solvent, often water or a polyol like ethylene (B1197577) glycol.

-

Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 150-200°C) for a set duration (e.g., 12-24 hours).

-

Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature. The resulting precipitate is then washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C) to obtain the NiS nanoparticles.

Nickel Ferrite (NiFe₂O₄) Nanoparticles

This compound can be employed as the nickel precursor in the synthesis of nickel ferrite nanoparticles through methods like co-precipitation or solution combustion.

-

Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of this compound and an iron salt (e.g., ferric chloride or ferric nitrate).

-

Precipitation: Add a precipitating agent, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, dropwise to the solution while stirring vigorously. This will cause the co-precipitation of nickel and iron hydroxides.

-

Aging and Washing: The resulting precipitate is typically aged for a period, then washed repeatedly with deionized water to remove any ionic impurities.

-

Drying and Calcination: Dry the precipitate and then calcine it at a high temperature (e.g., 600-800°C) to induce the formation of the crystalline nickel ferrite spinel structure.

Characterization of Nanomaterials

The synthesized nanomaterials are typically characterized using a variety of techniques to determine their size, morphology, crystal structure, and purity.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystal structure, phase purity, and average crystallite size. |

| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology. |

| Scanning Electron Microscopy (SEM) | Surface morphology and agglomeration of nanoparticles. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition behavior of the precursor. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and confirmation of precursor decomposition. |

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a range of nickel-based nanomaterials. Its thermal decomposition properties allow for the controlled formation of metallic nickel and nickel oxide nanoparticles. Furthermore, it can be readily integrated into various synthesis methodologies to produce more complex nanostructures such as nickel sulfides and ferrites. The ability to tune the size and morphology of the resulting nanomaterials by adjusting reaction parameters makes this compound an attractive choice for researchers and professionals in materials science and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and application of these advanced materials.

An In-depth Technical Guide to the Electronic Structure and Bonding in Nickel Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel formate (B1220265), with the chemical formula Ni(HCOO)₂, is a coordination compound that exists most commonly as a dihydrate, Ni(HCOO)₂·2H₂O. This green crystalline solid serves as a valuable precursor for the synthesis of nickel-based catalysts and materials. A thorough understanding of its electronic structure and bonding is paramount for controlling its properties and optimizing its applications. This guide provides a comprehensive overview of the synthesis, structural characteristics, spectroscopic properties, and theoretical electronic structure of nickel formate, with a focus on the dihydrate form.

Synthesis and Crystal Structure

This compound dihydrate can be synthesized through several methods, including the reaction of nickel(II) salts such as nickel(II) acetate (B1210297) or nickel(II) hydroxide (B78521) with formic acid.[1][2] Another common route is the metathetical reaction between a soluble nickel salt like nickel(II) sulfate (B86663) and sodium formate.[2] The anhydrous form can be obtained by carefully heating the dihydrate at 130–140 °C.[3]

The crystal structure of this compound dihydrate has been determined with high precision by single-crystal X-ray diffraction.[4] It crystallizes in the monoclinic space group P2₁/c.[1] The structure features two distinct nickel(II) centers, both in a distorted octahedral coordination environment.[4] One nickel ion is coordinated to six oxygen atoms from six different formate anions. The other nickel ion is coordinated to two oxygen atoms from two formate anions and four oxygen atoms from four water molecules.[4] The formate ions act as bridging ligands, connecting the nickel centers to form a three-dimensional network.[4] This network is further stabilized by hydrogen bonds between the coordinated water molecules and the oxygen atoms of the formate groups.[4]

Crystallographic Data for this compound Dihydrate

| Parameter | Value[4] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5806(4) |

| b (Å) | 7.0202(3) |

| c (Å) | 9.2257(4) |

| β (°) | 97.551(1) |

| Volume (ų) | 550.91(4) |

| Z | 4 |

Selected Bond Lengths and Angles for this compound Dihydrate

| Bond | Length (Å)[4] | Angle | Degree (°)[4] |

| Ni1-O1 | 2.0679(7) | O1-Ni1-O2 | 90.53(3) |

| Ni1-O2 | 2.0811(7) | O1-Ni1-O3 | 90.23(3) |

| Ni1-O3 | 2.0913(7) | O2-Ni1-O3 | 89.47(3) |

| Ni2-O4 | 2.0494(7) | O4-Ni2-O5 | 90.81(3) |

| Ni2-O5 | 2.0841(7) | O4-Ni2-O6 | 89.19(3) |

| Ni2-O6 | 2.0921(7) | O5-Ni2-O6 | 90.00(3) |

| C1-O1 | 1.258(1) | O1-C1-O2 | 125.6(1) |

| C1-O2 | 1.259(1) | ||

| C2-O3 | 1.255(1) | O3-C2-O4 | 125.8(1) |

| C2-O4 | 1.260(1) |

Experimental Protocols

Synthesis of this compound Dihydrate

A common laboratory-scale synthesis involves the reaction of nickel(II) acetate tetrahydrate with formic acid.

Procedure:

-

Dissolve nickel(II) acetate tetrahydrate in deionized water with gentle heating to form a clear green solution.

-

Add an excess of formic acid to the warm solution and stir.

-

Cool the mixture in an ice bath to precipitate the this compound dihydrate.

-

Collect the light green microcrystalline precipitate by filtration.

-

Wash the product with ethanol (B145695) and then diethyl ether.

-

Dry the product in air.

Experimental Workflow for Synthesis

Single-Crystal X-ray Diffraction (SC-XRD)

Detailed structural information is obtained through SC-XRD.

Methodology:

-

A suitable single crystal of this compound dihydrate is mounted on a goniometer head.

-

The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations and improve data quality.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα) and a detector (e.g., CCD), collects diffraction data as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved and refined using specialized software to obtain atomic coordinates, bond lengths, and bond angles.[4][5][6][7]

SC-XRD Experimental Workflow

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is a convenient technique for obtaining the infrared spectrum of solid this compound.

Methodology:

-

A background spectrum of the clean ATR crystal is recorded.

-

A small amount of the powdered this compound sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum is the absorbance of the sample.[8][9][10]

ATR-FTIR Experimental Workflow

Electronic Structure and Bonding

The electronic structure of this compound is primarily determined by the Ni(II) ion in an octahedral ligand field. The Ni(II) ion has a d⁸ electron configuration. In an octahedral field, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²).

Vibrational Spectroscopy

The vibrational spectra (IR and Raman) of this compound dihydrate provide valuable insights into the bonding within the formate ligands and the coordination environment of the nickel ions. The key vibrational modes are associated with the formate ion (HCOO⁻) and the coordinated water molecules.

Vibrational Mode Assignments for this compound Dihydrate (Approximate Frequencies)

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

| ν(OH) | 3000-3500 | O-H stretching of coordinated water |

| ν(CH) | ~2850 | C-H stretching of the formate ion |

| νas(COO) | ~1600 | Asymmetric C-O stretching of the formate ion |

| δ(HOH) | ~1650 | H-O-H bending of coordinated water |

| νs(COO) | ~1350 | Symmetric C-O stretching of the formate ion |

| δ(CH) | ~1380 | C-H in-plane bending of the formate ion |

| δ(OCO) | ~770 | O-C-O bending of the formate ion |

| ρ(H₂O) | 500-800 | Rocking/wagging modes of coordinated water |

| ν(Ni-O) | < 500 | Nickel-oxygen stretching |

Note: These are approximate frequency ranges and can vary. The separation between the asymmetric and symmetric COO stretching frequencies (Δν) is often used to infer the coordination mode of the carboxylate group.

Electronic Spectroscopy

The electronic spectrum of nickel(II) in an octahedral environment is typically characterized by three spin-allowed d-d transitions. For the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which serves as a good model for the local environment in this compound dihydrate, these transitions are observed in the visible and near-infrared regions.[11]

Expected Electronic Transitions for Octahedral Ni(II)

| Transition | Energy |

| ³A₂g → ³T₂g | Lowest energy |

| ³A₂g → ³T₁g(F) | Intermediate energy |

| ³A₂g → ³T₁g(P) | Highest energy |

The exact energies of these transitions depend on the ligand field splitting parameter (10Dq) and the Racah parameter (B).[12]

Theoretical Insights

While specific high-level theoretical studies on the electronic structure of bulk this compound are limited in the publicly available literature, density functional theory (DFT) calculations on related systems provide valuable insights.[13][14] Such calculations can be used to optimize the geometry, predict vibrational frequencies, and generate molecular orbital diagrams to visualize the bonding interactions.

A molecular orbital approach would describe the bonding in terms of the interaction between the metal d-orbitals and the ligand orbitals. The primary interactions involve the oxygen lone pair orbitals of the formate and water ligands with the eg orbitals of the Ni(II) ion, forming σ bonds. Weaker π interactions may also occur between the metal t₂g orbitals and the π system of the formate ligand.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. iucrdata.iucr.org [iucrdata.iucr.org]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 7. neutrons.ornl.gov [neutrons.ornl.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ATR-FTIR spectroscopy: Significance and symbolism [wisdomlib.org]

- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 11. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Preparation Methods of Anhydrous Nickel Formate (B1220265)

This technical guide provides a comprehensive overview of the primary methods for the preparation of anhydrous nickel formate. It is intended to serve as a practical resource for researchers and professionals involved in chemical synthesis and materials science. The document details various synthetic routes, including wet chemistry methods and thermal dehydration, with specific experimental protocols and quantitative data summarized for comparative analysis.

Introduction

This compound, with the chemical formula Ni(HCOO)₂, is a nickel salt of formic acid.[1] It is commonly found in its dihydrate form, Ni(HCOO)₂·2H₂O, which presents as a green, odorless crystalline solid.[1][2] The anhydrous form is of particular interest as a precursor for the production of finely divided nickel catalysts used in hydrogenation reactions.[1][2][3] The thermal decomposition of anhydrous this compound at elevated temperatures (180-300 °C) yields high-purity metallic nickel powder.[1][2][4] This guide focuses on the synthesis of the anhydrous compound itself.

The primary routes to obtaining anhydrous this compound involve either the synthesis of the dihydrate followed by dehydration or direct synthesis methods. The choice of method may depend on the desired purity, scale, and available starting materials.

Synthesis of this compound Dihydrate

The preparation of anhydrous this compound often begins with the synthesis of its dihydrate, which can then be dehydrated. Several methods exist for the preparation of this compound dihydrate.

Reaction of Nickel(II) Salts with Formates

A common and scalable method involves the reaction of a soluble nickel(II) salt, such as nickel sulfate (B86663), with a formate salt, such as sodium formate.[1][5]

A detailed procedure for this method is outlined in a patented process:[5]

-

Solution Preparation:

-

Dissolve 280 lbs of nickel sulfate in approximately 250 lbs of boiling water. Filter the solution.

-

Dissolve 160 lbs of commercial sodium formate in 150 lbs of boiling water. Neutralize the solution with formic acid (commercial strength) and filter.

-

-

Reaction and Precipitation:

-

Mix the two filtered solutions. Add water to adjust the specific gravity to about 22° Baumé.

-

Boil and concentrate the solution to a specific gravity of 37-38° Baumé. At this point, the majority of the this compound will precipitate out of the solution.

-

-

Filtration and Washing:

-

Filter the hot solution to separate the precipitated this compound. It is crucial to perform this filtration while the solution is hot to prevent the co-precipitation of sodium sulfate.[5]

-

Wash the collected this compound crystals with cold water until the washings are substantially free from sodium sulfate.

-

-

Drying:

-

Dry the product at 212-220°F (100-104°C). The resulting product is this compound dihydrate.

-

A yield of approximately 151 lbs (around 75% of the theoretical quantity) of high-grade this compound was reported using this method.[5]

Reaction of Nickel Compounds with Formic Acid

This compound can also be synthesized by reacting nickel(II) hydroxide (B78521) or nickel(II) acetate (B1210297) with formic acid.[1][3]

The reaction is a straightforward neutralization:[1]

Ni(OH)₂ + 2HCOOH → Ni(HCOO)₂ + 2H₂O[1]

-

Reaction: Add nickel(II) hydroxide to a stoichiometric amount of formic acid in an aqueous solution.

-

Crystallization: Concentrate the resulting solution by heating to induce crystallization of this compound dihydrate upon cooling.

-

Isolation: Filter the crystals and wash with a small amount of cold water.

-

Drying: Dry the crystals at a moderate temperature (below 100°C) to obtain the dihydrate.

This method is noted to yield a purer product compared to metathetical reactions and involves a simpler workup due to the higher solubility of nickel acetate compared to the formate salt.[3]

-

Reaction: React an aqueous solution of nickel(II) acetate with formic acid.

-

Crystallization and Isolation: As this compound is less soluble, it will precipitate from the solution. The product can be isolated by filtration.

-

Washing and Drying: Wash the collected solid with cold water and dry appropriately to yield this compound dihydrate.

Direct Reaction of Nickel Metal with Formic Acid

A less common but feasible method involves the direct reaction of finely-divided nickel metal with formic acid at elevated temperatures.[6]

-

Reaction Setup: Establish a reaction mixture of finely-divided nickel metal and aqueous formic acid.

-

Heating and Agitation: Heat the mixture to a temperature in the range of 90°C to 110°C with vigorous agitation to prevent the formation of a passivating layer on the nickel surface.[6]

-

Separation: After the reaction has proceeded for a sufficient time (e.g., four hours), stop the agitation, allow the remaining nickel to settle, and decant the suspension of this compound.[6]

-

Isolation: Filter the decanted liquid to collect the this compound product.

In a specific example, 10.5 parts by weight of nickel metal were dissolved, resulting in a product that was 99.9% this compound dihydrate.[6]

Preparation of Anhydrous this compound by Dehydration

The most direct method to obtain anhydrous this compound is by the careful thermal dehydration of this compound dihydrate.

-

Heating: Place this compound dihydrate (Ni(HCOO)₂·2H₂O) in a suitable vessel for heating, such as an oven or a tube furnace.

-

Temperature Control: Carefully heat the dihydrate to a temperature between 130°C and 140°C.[1][4] It is critical to maintain the temperature within this range to avoid decomposition of the formate, which begins at higher temperatures (around 180-200°C).[1][4]

-

Atmosphere: The dehydration can be performed in air or under an inert atmosphere. Heating in a vacuum can also facilitate the removal of water.

-

Monitoring: The process can be monitored by observing the change in color and by weight loss corresponding to the removal of two water molecules.

The reaction for the dehydration is as follows:

Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described preparation methods.

Table 1: Synthesis of this compound Dihydrate via Wet Chemistry

| Starting Materials | Reagents | Temperature | Key Conditions | Reported Yield | Purity | Reference |

| Nickel Sulfate, Sodium Formate | Formic Acid (for neutralization) | Boiling | Concentration to 37-38° Baumé, hot filtration | ~75% | High-grade | [5] |

| Nickel(II) Hydroxide | Formic Acid | Not specified | Neutralization reaction | Not specified | Not specified | [1] |

| Nickel(II) Acetate | Formic Acid | Not specified | Purer product, easier workup | Not specified | High | [3] |

| Nickel Metal | Formic Acid | 90-110°C | Vigorous agitation | 8.75% of batch dissolved | 99.9% | [6] |

Table 2: Preparation of Anhydrous this compound

| Starting Material | Method | Temperature | Decomposition Temp. | Key Conditions | Reference |

| This compound Dihydrate | Thermal Dehydration | 130-140°C | 180-200°C | Careful heating to avoid decomposition | [1][4] |

Visualization of Synthesis Pathways

The following diagrams illustrate the described synthesis pathways for this compound.

Caption: Synthesis routes to this compound dihydrate and anhydrous this compound.

Caption: General experimental workflow for this compound preparation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. primaryinfo.com [primaryinfo.com]

- 4. Formic acid, nickel salt | C2H2NiO4 | CID 27506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US1452478A - Process of making this compound - Google Patents [patents.google.com]

- 6. US2576072A - Manufacture of this compound - Google Patents [patents.google.com]

coordination chemistry of nickel formate

An In-depth Technical Guide to the Coordination Chemistry of Nickel Formate (B1220265)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel formate, the nickel(II) salt of formic acid, is a foundational compound in the study of coordination chemistry and materials science. Typically encountered as the pale green crystalline solid, nickel(II) formate dihydrate, Ni(HCOO)₂·2H₂O, it serves as a versatile precursor for the synthesis of metallic nickel catalysts, coordination polymers, and metal-organic frameworks (MOFs)[1][2]. The simplicity of the formate ligand, the smallest carboxylate, allows for the formation of structurally diverse and magnetically interesting frameworks, making it a subject of significant academic and industrial research[3]. This guide provides a comprehensive technical overview of its synthesis, structural characteristics, physicochemical properties, and key applications, with a focus on the underlying coordination chemistry.

Synthesis of this compound Complexes

The synthesis of this compound is typically achieved through straightforward acid-base or metathesis reactions. Common methods include the reaction of nickel(II) salts like nickel acetate (B1210297), hydroxide, or carbonate with formic acid, or the double displacement reaction between an aqueous solution of a nickel salt (e.g., nickel sulfate) and a soluble formate salt (e.g., sodium formate)[2][4][5].

A prevalent laboratory-scale method involves the reaction of nickel(II) acetate with formic acid in an aqueous solution[4][6]. The higher solubility of the acetate precursor compared to the formate product facilitates an easy workup and isolation of pure this compound dihydrate[4].

Caption: General workflow for the synthesis of nickel(II) formate dihydrate.

Structural Chemistry and Coordination Modes

The is best exemplified by the well-characterized structure of its dihydrate, [Ni(HCOO)₂(H₂O)₂]n.

Crystal Structure of Nickel(II) Formate Dihydrate

Nickel(II) formate dihydrate crystallizes in the monoclinic P2₁/c space group, forming a complex three-dimensional coordination polymer[5][6][7]. A key feature of this structure is the presence of two crystallographically distinct nickel(II) cations, both residing on centers of inversion and exhibiting distorted octahedral coordination geometries[6][7].

-

Ni1 Site: This nickel ion is coordinated exclusively by six oxygen atoms from six different bridging formate ligands, creating a [NiO₆] core[7].

-

Ni2 Site: This second nickel ion is coordinated by four oxygen atoms from aqua (water) ligands and two oxygen atoms from two formate ligands, resulting in a [NiO₂(H₂O)₄] coordination sphere[7].

The formate anions act as bridging ligands, linking the two types of nickel centers into a robust 3D framework, which is further stabilized by a network of hydrogen bonds between the coordinated water molecules and formate oxygen atoms[6][7].

Caption: The two distinct octahedral coordination environments of Ni(II) ions.

Table 1: Crystallographic Data for Nickel(II) Formate Dihydrate

| Parameter | Value | Reference(s) |

|---|---|---|

| Chemical Formula | [Ni(HCOO)₂(H₂O)₂] | [7] |

| Formula Weight | 184.78 g/mol | [7] |

| Crystal System | Monoclinic | [2][7] |

| Space Group | P2₁/c | [5][7] |

| a (Å) | 8.5951 (1) | [8] |

| b (Å) | 7.0202 (3) | [5][7] |

| c (Å) | 9.2152 (2) | [8] |

| β (°) | 97.551 (1) | [5][7] |

| Volume (ų) | 551.92 (2) | [7] |

| Z | 4 | [7] |

| Calculated Density (Mg m⁻³) | 2.228 |[7] |

Table 2: Selected Interatomic Distances (Å) in Nickel(II) Formate Dihydrate

| Bond | Distance (Å) | Description | Reference(s) |

|---|---|---|---|

| Ni1–O | 2.05 - 2.08 | Coordinated to six formate oxygens | [5] |

| Ni2–O (formate) | ~2.07 | Coordinated to two formate oxygens | [5] |

| Ni2–O (water) | 2.03 - 2.06 | Coordinated to four water oxygens |[5] |

Coordination Modes of the Formate Ligand

The formate anion is a versatile bridging ligand capable of adopting several coordination modes. In nickel-formate frameworks, the most common are the anti-anti and syn-anti bridging modes, which are crucial in determining the dimensionality and magnetic properties of the resulting coordination polymer[3][9]. These bridging modes can link multiple metal centers, leading to the formation of 1D chains, 2D layers, or 3D frameworks[3][9].

Physicochemical Properties

Thermal Properties

The thermal decomposition of nickel(II) formate dihydrate is a well-studied, multi-step process. The specific products depend critically on the atmosphere under which the decomposition is performed[3][10].

-

Dehydration: In the first step, the two water molecules of hydration are lost. This typically occurs in the range of 130–140 °C to form anhydrous this compound, Ni(HCOO)₂[2].

-

Decomposition: The anhydrous salt subsequently decomposes at higher temperatures.

-

In an inert or reducing atmosphere (e.g., N₂, vacuum): Decomposition occurs around 200–300 °C to yield finely divided, highly pure metallic nickel powder along with gaseous byproducts like CO₂, H₂, and H₂O[1][2].

-

In an oxidizing atmosphere (e.g., air): The decomposition proceeds at a slightly higher temperature range (e.g., 240-280 °C) and results in the formation of nickel(II) oxide (NiO) as the final solid product[3][10].

-

Caption: Thermal decomposition pathways of Ni(HCOO)₂·2H₂O in different atmospheres.

Table 3: Thermal Decomposition Stages of Nickel(II) Formate Dihydrate

| Stage | Temperature Range (°C) | Atmosphere | Process | Final Solid Product | Reference(s) |

|---|---|---|---|---|---|

| 1 | 130 - 140 | Air / Inert | Dehydration | Ni(HCOO)₂ | [2] |

| 2a | 200 - 300 | Inert / Vacuum | Decomposition | Ni (metal) | [1][2] |

| 2b | 238 - 280 | Air | Decomposition & Oxidation | NiO |[3] |

Magnetic Properties